REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]([CH3:15])[C:10]=1[S:11](Cl)(=[O:13])=[O:12])=[O:5])[CH3:2].[O-:16][C:17]#[N:18].[Na+].[CH3:20][O:21][C:22]1[CH:27]=[C:26]([O:28][CH3:29])[N:25]=[C:24]([NH2:30])[N:23]=1.S(=O)(=O)(O)O>C(#N)C.ClCCl.N1C=CC=CC=1>[CH3:20][O:21][C:22]1[CH:27]=[C:26]([O:28][CH3:29])[N:25]=[C:24]([NH:30][C:17]([NH:18][S:11]([C:10]2[N:9]([CH3:15])[N:8]=[CH:7][C:6]=2[C:4]([O:3][CH2:1][CH3:2])=[O:5])(=[O:13])=[O:12])=[O:16])[N:23]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.603 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
sodium cyanate
|
Quantity
|
0.715 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[Na+]
|
Name
|
|
Quantity
|
1.552 g
|
Type
|
reactant
|
Smiles
|
COC1=NC(=NC(=C1)OC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.396 g
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
While maintaining the temperature of 40° to 45° C.
|
Type
|
STIRRING
|
Details
|
vigorously stirred for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
to extract the reaction product
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracted organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The organic solvent was removed from the filtrate
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=NC(=C1)OC)NC(=O)NS(=O)(=O)C1=C(C=NN1C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.103 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |